
4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene is an organic compound with a unique structure that includes a thiophene ring substituted with a 3-chloro-2,2-dimethylpropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene typically involves the reaction of 2-methylthiophene with 3-chloro-2,2-dimethylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dechlorinated or modified thiophene derivatives.
Scientific Research Applications
4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and the thiophene ring play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethylpropyl chloride: A precursor in the synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene.
2-Methylthiophene: The thiophene ring structure without the 3-chloro-2,2-dimethylpropyl group.
4-(3-Chloro-2,2-dimethylpropyl)thiazole: A similar compound with a thiazole ring instead of a thiophene ring.
Uniqueness
This compound is unique due to the combination of the thiophene ring and the 3-chloro-2,2-dimethylpropyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H15ClS |
|---|---|
Molecular Weight |
202.74 g/mol |
IUPAC Name |
4-(3-chloro-2,2-dimethylpropyl)-2-methylthiophene |
InChI |
InChI=1S/C10H15ClS/c1-8-4-9(6-12-8)5-10(2,3)7-11/h4,6H,5,7H2,1-3H3 |
InChI Key |
DAAVRAWYFYYXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


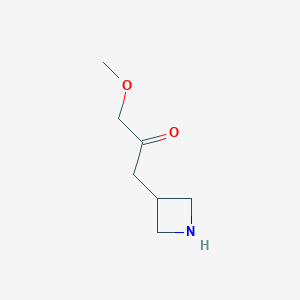
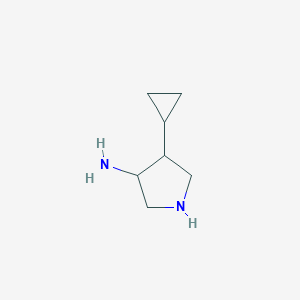
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
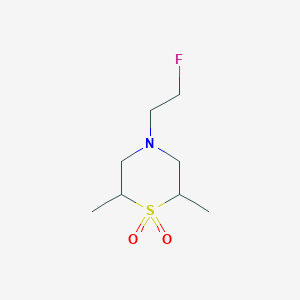
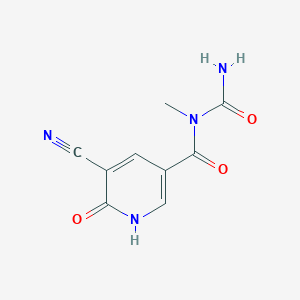
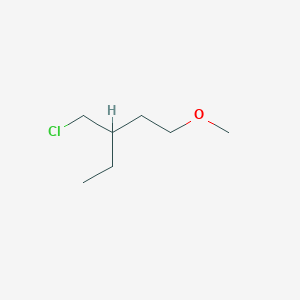
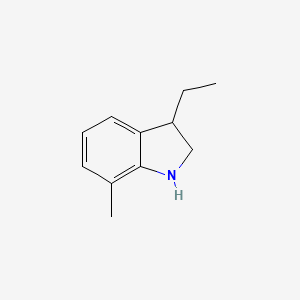
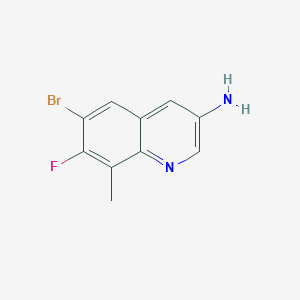

![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)
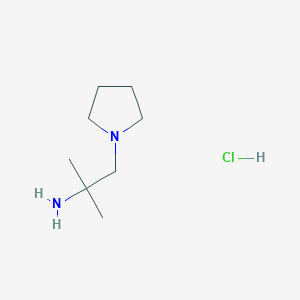

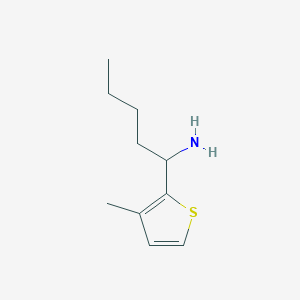
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
